![molecular formula C9H8FNO B1311223 4-Fluoro-5-hydroxy-2-methylindole CAS No. 288385-88-6](/img/structure/B1311223.png)
4-Fluoro-5-hydroxy-2-methylindole
Overview
Description
4-Fluoro-5-hydroxy-2-methylindole is a chemical compound with the empirical formula C9H8FNO . It is a 5-substituted-2-methyl-1H-indole .
Synthesis Analysis
The synthesis of 4-Fluoro-5-hydroxy-2-methylindole involves various methods such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed reactions. One of the most commonly used methods is the Pd-catalyzed Suzuki coupling reaction between 5-bromo-2-methylindole and 4-fluorophenylboronic acid.Molecular Structure Analysis
The molecular structure of 4-Fluoro-5-hydroxy-2-methylindole contains a total of 21 bonds, including 13 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic hydroxyl, and 1 Pyrrole .Physical And Chemical Properties Analysis
4-Fluoro-5-hydroxy-2-methylindole has a molecular weight of 165.16 . It is a solid substance . The boiling point is predicted to be 327.3±37.0 °C . The compound has a density of 1.367 .Scientific Research Applications
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . “4-Fluoro-5-hydroxy-2-methylindole” can be used in the synthesis of indole derivatives, which are important types of molecules and natural products that play a main role in cell biology .
Treatment of Cancer Cells
The application of indole derivatives, such as “4-Fluoro-5-hydroxy-2-methylindole”, for the treatment of cancer cells has attracted increasing attention in recent years . These compounds show various biologically vital properties that can be beneficial in cancer treatment .
Antimicrobial Applications
Indole derivatives, including “4-Fluoro-5-hydroxy-2-methylindole”, have shown potential in combating microbes . This makes them valuable in the development of new antimicrobial agents .
Treatment of Various Disorders
Indole derivatives are being studied for their potential in treating various types of disorders in the human body . “4-Fluoro-5-hydroxy-2-methylindole” could be a key compound in this research .
Drug Design
“4-Fluoro-5-hydroxy-2-methylindole” has been used in various scientific experiments, including drug design. Its unique properties make it a valuable component in the development of new pharmaceuticals.
Organic Synthesis
“4-Fluoro-5-hydroxy-2-methylindole” is used in organic synthesis. Its unique structure and properties can be leveraged to create a variety of complex organic compounds.
Biological Studies
“4-Fluoro-5-hydroxy-2-methylindole” is used in biological studies due to its unique properties. It can be used as a starting material for the synthesis of various pharmaceuticals.
Synthesis of Antidepressants and Antipsychotics
“4-Fluoro-5-hydroxy-2-methylindole” has been used as a starting material for the synthesis of various pharmaceuticals, such as antidepressants and antipsychotics. This highlights its importance in the field of medicinal chemistry.
Safety and Hazards
4-Fluoro-5-hydroxy-2-methylindole is classified as Acute toxicity - Category 4, both Oral and Dermal. It causes skin irritation (Category 2), eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3). It is very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1) . It should be handled with gloves .
properties
IUPAC Name |
4-fluoro-2-methyl-1H-indol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-5-4-6-7(11-5)2-3-8(12)9(6)10/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWRMOYYUHIPDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438485 | |
Record name | 4-Fluoro-5-hydroxy-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-hydroxy-2-methylindole | |
CAS RN |
288385-88-6 | |
Record name | 4-Fluoro-2-methyl-1H-indol-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288385-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-5-hydroxy-2-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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